molecular formula C13H13NO3 B14163357 ethyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate CAS No. 35975-62-3

ethyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate

Cat. No.: B14163357
CAS No.: 35975-62-3
M. Wt: 231.25 g/mol
InChI Key: JOSLIOLRRAVHGW-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate: is a quinoline derivative known for its diverse applications in medicinal chemistry and industrial processes. Quinoline derivatives are heterocyclic aromatic organic compounds with a wide range of biological activities, making them valuable in drug development and other scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with diethyl ethoxymethylenemalonate in the presence of a base, followed by cyclization and esterification . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of ethyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways to exert anticancer effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

35975-62-3

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)10-7-11(15)9-6-4-5-8(2)12(9)14-10/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

JOSLIOLRRAVHGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=CC=CC(=C2N1)C

Origin of Product

United States

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